molecular formula C15H18N2 B12659533 2-[(4-Aminophenyl)methyl]-6-ethylaniline CAS No. 85423-03-6

2-[(4-Aminophenyl)methyl]-6-ethylaniline

Cat. No.: B12659533
CAS No.: 85423-03-6
M. Wt: 226.32 g/mol
InChI Key: NKPWHKMEUAGMBZ-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)methyl]-6-ethylaniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methyl]-6-ethylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives are alkylated using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of nitro compounds, where a nitrobenzene derivative is reduced to the corresponding aniline using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to efficiently reduce nitro compounds to the desired aniline derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)methyl]-6-ethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as mentioned earlier.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X) with Lewis acid catalysts

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Aniline derivatives

    Substitution: Halogenated or alkylated benzene derivatives

Scientific Research Applications

2-[(4-Aminophenyl)methyl]-6-ethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)methyl]-6-ethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)methyl]-6-ethylaniline
  • 2-[(4-Chlorophenyl)methyl]-6-ethylaniline
  • 2-[(4-Bromophenyl)methyl]-6-ethylaniline

Uniqueness

2-[(4-Aminophenyl)methyl]-6-ethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

85423-03-6

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-6-ethylaniline

InChI

InChI=1S/C15H18N2/c1-2-12-4-3-5-13(15(12)17)10-11-6-8-14(16)9-7-11/h3-9H,2,10,16-17H2,1H3

InChI Key

NKPWHKMEUAGMBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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